molecular formula C8H13N5O2 B2694906 Ethyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate CAS No. 2248387-04-2

Ethyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate

Cat. No.: B2694906
CAS No.: 2248387-04-2
M. Wt: 211.225
InChI Key: WAMOIIVYRHCGSW-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

Ethyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-6-methyl-1,3,5-triazine-2-carboxylate
  • Ethyl 4-amino-6-ethyl-1,3,5-triazine-2-carboxylate
  • Ethyl 4-amino-6-(methylthio)-1,3,5-triazine-2-carboxylate

Uniqueness

Ethyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .

Properties

IUPAC Name

ethyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-4-15-6(14)5-10-7(9)12-8(11-5)13(2)3/h4H2,1-3H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMOIIVYRHCGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=N1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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